(5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound (5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic molecule that features a variety of functional groups, including a pyridine ring, a piperazine ring, a chromenone moiety, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps include:
Synthesis of the pyridine derivative: The pyridine ring is functionalized with a chloro and trifluoromethyl group.
Formation of the piperazine derivative: The piperazine ring is introduced and functionalized to attach the pyridine derivative.
Synthesis of the chromenone moiety: The chromenone structure is synthesized separately.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including:
Reaction temperature and pressure: Controlled to ensure high yield and purity.
Catalysts and solvents: Selection of appropriate catalysts and solvents to facilitate the reactions.
Purification methods: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized under specific conditions.
Reduction: The imidazolidinone core can be reduced to form different derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the chromenone moiety.
Reduction: Reduced forms of the imidazolidinone core.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a therapeutic agent due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity and interactions with various biomolecules.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound allow it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
The uniqueness of (5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in medicinal chemistry and industrial synthesis.
Properties
IUPAC Name |
(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClF3N5O3S/c25-17-10-15(24(26,27)28)11-29-21(17)32-7-5-31(6-8-32)13-33-22(35)18(30-23(33)37)9-14-12-36-19-4-2-1-3-16(19)20(14)34/h1-4,9-12H,5-8,13H2,(H,30,37)/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOILZSOJRTDGR-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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